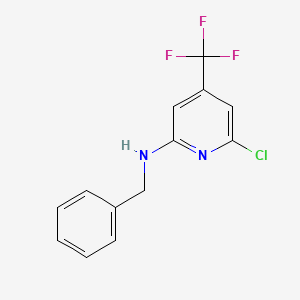

N-Benzyl-6-chloro-4-(trifluoromethyl)pyridin-2-amine

CAS No.: 1053659-65-6

Cat. No.: VC2669529

Molecular Formula: C13H10ClF3N2

Molecular Weight: 286.68 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1053659-65-6 |

|---|---|

| Molecular Formula | C13H10ClF3N2 |

| Molecular Weight | 286.68 g/mol |

| IUPAC Name | N-benzyl-6-chloro-4-(trifluoromethyl)pyridin-2-amine |

| Standard InChI | InChI=1S/C13H10ClF3N2/c14-11-6-10(13(15,16)17)7-12(19-11)18-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,18,19) |

| Standard InChI Key | VVHHWFDJOGBMOY-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)CNC2=NC(=CC(=C2)C(F)(F)F)Cl |

| Canonical SMILES | C1=CC=C(C=C1)CNC2=NC(=CC(=C2)C(F)(F)F)Cl |

Introduction

Chemical Identity and Structural Characteristics

N-Benzyl-6-chloro-4-(trifluoromethyl)pyridin-2-amine belongs to the pyridine family of heterocyclic compounds. It possesses a nitrogen-containing six-membered aromatic ring (pyridine) with multiple functional group substitutions that significantly influence its chemical behavior and reactivity.

Basic Identification Parameters

The compound is identified through several standardized chemical parameters that enable precise recognition in scientific literature and chemical databases.

Table 1: Compound Identification Parameters

| Parameter | Value |

|---|---|

| CAS No. | 1053659-65-6 |

| Molecular Formula | C₁₃H₁₀ClF₃N₂ |

| Molecular Weight | 286.68 g/mol |

| IUPAC Name | N-benzyl-6-chloro-4-(trifluoromethyl)pyridin-2-amine |

| PubChem Compound ID | 51063691 |

These identification parameters establish the compound's unique identity in chemical databases and research literature, facilitating cross-referencing and data verification in scientific studies.

Structural Features

The structural architecture of N-benzyl-6-chloro-4-(trifluoromethyl)pyridin-2-amine incorporates several key functional groups positioned around a central pyridine ring. The molecular structure includes:

-

A pyridine core (six-membered aromatic ring with one nitrogen atom)

-

A trifluoromethyl (CF₃) group at position 4 of the pyridine ring

-

A chlorine atom at position 6 of the pyridine ring

-

A benzylamine group (NH-CH₂-Ph) attached at position 2 of the pyridine ring

This structural arrangement creates a molecule with an asymmetric distribution of electron density, influencing its reactivity patterns and binding capabilities in chemical and biological systems.

Chemical Identifiers and Representations

For computational chemistry applications and database integration, the compound is represented through standardized chemical notation systems.

Table 2: Chemical Identifiers and Representations

| Identifier Type | Representation |

|---|---|

| Standard InChI | InChI=1S/C13H10ClF3N2/c14-11-6-10(13(15,16)17)7-12(19-11)18-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,18,19) |

| Standard InChIKey | VVHHWFDJOGBMOY-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)CNC2=NC(=CC(=C2)C(F)(F)F)Cl |

| Canonical SMILES | C1=CC=C(C=C1)CNC2=NC(=CC(=C2)C(F)(F)F)Cl |

These standardized identifiers enable integration of the compound's information across chemical databases and computational platforms, facilitating structure-based searches and chemical informatics applications.

Physical and Chemical Properties

The physical and chemical properties of N-benzyl-6-chloro-4-(trifluoromethyl)pyridin-2-amine are significantly influenced by its structural features, particularly the presence of electron-withdrawing groups on the pyridine ring.

Electronic Properties

The presence of both chlorine and trifluoromethyl substituents creates an electron-deficient pyridine ring. These electron-withdrawing groups affect the electronic distribution throughout the molecule, particularly:

-

The trifluoromethyl group at position 4 significantly reduces electron density in the pyridine ring through its strong inductive effect

-

The chlorine atom at position 6 further contributes to the electron-withdrawing effect, though to a lesser extent than the CF₃ group

-

These electronic effects influence the basicity of the pyridine nitrogen and the reactivity of the amine group

The combination of these electronic effects creates a compound with distinctive reactivity patterns that differ from unsubstituted pyridine derivatives.

Reactivity Profile

The reactivity of N-benzyl-6-chloro-4-(trifluoromethyl)pyridin-2-amine is governed by several structural elements:

-

The secondary amine group (NH) serves as a potential hydrogen bond donor in chemical reactions

-

The pyridine nitrogen functions as a potential hydrogen bond acceptor

-

The benzyl group introduces possibilities for modification through aromatic substitution reactions

-

The electron-deficient nature of the pyridine ring, enhanced by the CF₃ and Cl substituents, makes it less susceptible to electrophilic aromatic substitution but more reactive toward nucleophilic aromatic substitution

These reactivity characteristics make the compound versatile for chemical transformations and functionalization strategies in synthetic chemistry applications.

Synthesis and Preparation Methods

The synthesis of N-benzyl-6-chloro-4-(trifluoromethyl)pyridin-2-amine typically follows established protocols for similar pyridine derivatives, though specific literature on its preparation is limited in the available search results.

Related Synthetic Procedures

Information from search result provides insight into general procedures for preparing substituted pyridin-2-amine derivatives, which may be adaptable for synthesizing N-benzyl-6-chloro-4-(trifluoromethyl)pyridin-2-amine:

-

Initial formation of a pyridine core structure

-

Introduction of chloro and trifluoromethyl substituents through electrophilic or metal-catalyzed reactions

-

N-benzylation through palladium-catalyzed coupling reactions

The specific adaptation of these methods would require optimization for the target compound's particular substitution pattern .

Purification Considerations

The purification of N-benzyl-6-chloro-4-(trifluoromethyl)pyridin-2-amine typically involves standard organic chemistry techniques:

-

Column chromatography using appropriate solvent systems

-

Recrystallization from suitable solvent combinations

-

Potential conversion to acid salts for purification followed by free-basing

These purification strategies are commonly employed for structurally similar pyridine derivatives with multiple functional groups.

Applications and Research Significance

N-benzyl-6-chloro-4-(trifluoromethyl)pyridin-2-amine possesses structural features that make it potentially valuable in various research and application domains, particularly in pharmaceutical development and synthetic chemistry.

Structural Comparison with Related Bioactive Compounds

The search results mention 4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide (ML267), which shares some structural similarities with N-benzyl-6-chloro-4-(trifluoromethyl)pyridin-2-amine:

-

Both contain a pyridine core with chloro and trifluoromethyl substituents

-

Both feature nitrogen-containing substituents at the 2-position of the pyridine ring

-

ML267 is identified as an inhibitor of bacterial Phosphopantetheinyl Transferase (PPTase), suggesting potential biological activity for compounds with similar structural elements

This structural relationship suggests potential research pathways for investigating the biological activity of N-benzyl-6-chloro-4-(trifluoromethyl)pyridin-2-amine .

Chemical Research Applications

Beyond potential biological applications, N-benzyl-6-chloro-4-(trifluoromethyl)pyridin-2-amine may serve several purposes in chemical research:

-

As a model compound for studying reactivity patterns of electron-deficient pyridines

-

As an intermediate in the synthesis of more complex heterocyclic systems

-

For investigating non-covalent interactions in crystal engineering and supramolecular chemistry

These applications leverage the compound's distinctive electronic and structural features for advancing fundamental chemical understanding.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume